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Compound of Interest

Compound Name: Cyclotene

Cat. No.: B1209433

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclotene™, a brand of benzocyclobutene (BCB) resins, is a family of low-
dielectric constant polymers widely used in microelectronics for applications such as multilayer
interconnects, passivation layers, and wafer bonding.[1][2] Its key advantages include a low
dielectric constant (around 2.65), low moisture absorption, excellent planarization, and
compatibility with existing semiconductor fabrication techniques.[1][3][4] These properties make
it an ideal material for high-frequency applications and high-density packaging where signal
integrity and minimal cross-talk are critical.[1][5]

This document provides detailed protocols for fabricating multilayer interconnects using both
non-photosensitive (Dry-Etch) and photosensitive (Photo-BCB) Cyclotene resins.

Material Properties

The following table summarizes the key properties of the Cyclotene 3000 series resins, which
are commonly used for creating dielectric layers in multilayer interconnects.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1209433?utm_src=pdf-interest
https://www.benchchem.com/product/b1209433?utm_src=pdf-body
https://wiki.nanofab.ucsb.edu//w/images/7/72/BCB-cyclotene-3000-revA.pdf
https://pubs.aip.org/avs/jvb/article/22/5/2439/470015/Integration-of-benzocyclobutene-polymers-and
https://wiki.nanofab.ucsb.edu//w/images/7/72/BCB-cyclotene-3000-revA.pdf
https://labadviser.nanolab.dtu.dk/images/1/13/Processing_Procedures_for_Dry-Etch_CYCLOTENE.pdf
https://www.mri.psu.edu/sites/default/files/docs/LithoDataSheets/BCB_3022-46_DataSheet.pdf
https://wiki.nanofab.ucsb.edu//w/images/7/72/BCB-cyclotene-3000-revA.pdf
https://www.radioeng.cz/fulltexts/2011/11_04_785_789.pdf
https://www.benchchem.com/product/b1209433?utm_src=pdf-body
https://www.benchchem.com/product/b1209433?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Property Measured Value

Dielectric Constant 2.65 (at 1-20 GHz)[1][4]
Dissipation Factor 0.0008 (at 1-20 GHz)[1][4]
Breakdown Voltage 5.3 x 10° V/cm[1][4]

Leakage Current 6.8 x 10712 A/cm2 at 1.0 MV/cm[1]
Volume Resistivity > 1017 Q-cm

Thermal Conductivity 0.29 W/m°K

Coefficient of Thermal Expansion (CTE) 52 ppm/°C

Moisture Absorption < 0.25% (at 85% RH)[3]

General Fabrication Workflow

The overall process for creating a single patterned dielectric layer forms the basis for building
complex multilayer structures. The general workflow involves substrate preparation, dielectric
deposition and curing, patterning to create vias, metallization, and then repeating the process
for subsequent layers.
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General Workflow for a Single Dielectric/Metal Layer
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Caption: High-level workflow for fabricating one level of a multilayer interconnect.
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Experimental Protocols
Protocol 1: Substrate Preparation

Proper surface preparation is critical for ensuring strong adhesion between the substrate and
the Cyclotene layer.

o Cleaning: Substrates must be free of organic contaminants. An oxygen plasma clean is a
highly effective method.

» Dehydration Bake: For substrates with existing polyimide layers, a dehydration bake (e.g.,
150°C on a hotplate) is necessary to remove moisture.[4]

» Adhesion Promoter Application:

o The use of an adhesion promoter is strongly recommended for most surfaces, including
silicon oxide, silicon nitride, aluminum, and copper.[4][6] AP3000 is a commonly used
adhesion promoter for Cyclotene resins.[4][6]

o Procedure:

1. Dynamically dispense the adhesion promoter (e.g., AP3000) onto the center of the
substrate while rotating at a slow speed (~500 rpm).[3][4]

2. Increase the speed to ~3000 rpm for 10-20 seconds to spin-dry the substrate.[4]

3. For certain surfaces like silicon nitride, copper, and aluminum, baking the adhesion
promoter (e.g., 30 seconds at 100-150°C) can further enhance adhesion.[6][7]

o Note: Vapor prime adhesion promoters like HMDS are not effective with Cyclotene resins.

[6][7]

Protocol 2: Cyclotene Deposition (Spin Coating)

The desired film thickness is achieved by selecting the appropriate Cyclotene resin formulation
and spin speed.

o Dispense: Place the substrate on the spin coater chuck. Dynamically dispense the
Cyclotene resin onto the center of the substrate while rotating at a slow speed (e.g., 50-200
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rpm).[1][3]

e Spread: Increase the rotation speed to 500-750 rpm for 5-10 seconds to allow the resin to
spread evenly across the substrate.[3][4]

e Spin: Ramp up to the final spin speed (typically 1000-5000 rpm) and hold for 20-30 seconds
to achieve the target thickness.[3]

o Edge Bead Removal (EBR) & Backside Rinse: While rotating at a slow speed (~500 rpm),
dispense a suitable solvent (e.g., T1100) on the edge and backside of the wafer for 5-10
seconds to remove excess resin.[4][7]

e Spin-Dry: Spin the substrate at ~2000 rpm for 20-30 seconds to dry the backside.[4]

o Bake: After coating, bake the film on a hotplate (80°C to 150°C for at least 60 seconds) to
remove solvents and stabilize the film before curing.[4]

Spin Speed vs. Cured Film Thickness (Cyclotene 3000 Series)
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Spin Speed CYCLOTENE™ CYCLOTENE™ CYCLOTENE™ CYCLOTENE™
(RPM) 3022-35 (um)  3022-46 (ym)  3022-57 (um)  3022-63 (pm)
1000 2.26 5.46 13.8 26.2

1500 1.84 4.39 10.7 19.9

2000 1.59 3.78 9.04 16.5

2500 1.43 3.35 7.97 14.4

3000 1.30 3.05 7.21 12.9

4000 1.13 2.63 6.20 10.9

5000 1.01 2.35 5.55 9.84

(Data sourced
from Dow
Chemical
Company
technical
documents for an
open bowl spin

coater)[4]

Protocol 3: Thermal Curing

Curing cross-links the BCB polymer, achieving its final dielectric and mechanical properties.

Curing must be done in an inert atmosphere, such as a nitrogen-purged oven, with <100 ppm

oxygen.[8]

o Soft Cure (Partial Cure): Used for intermediate layers in a multilayer structure to promote

adhesion between successive BCB layers.[8] A soft cure achieves ~80% polymerization.[4]

o Recommended Profile: 210°C for 40 minutes in a convection oven.[1]

e Hard Cure (Full Cure): Used for the final dielectric layer to achieve maximum polymerization
(>95%) and property stability.[3]
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o Recommended Profile: 250°C for 60 minutes in a convection oven.[5][9] For high
throughput, a hotplate cure at ~300°C for under a minute can also be used.[3]

Protocol 4: Patterning and Via Formation

The method for creating vias depends on whether a non-photosensitive (Dry-Etch) or

photosensitive (Photo-BCB) resin is used.
A. Non-Photosensitive (e.g., Cyclotene 3000 Series)

Patterning requires a masking layer (photoresist or a hard mask) and subsequent plasma

etching.
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Dry-Etch BCB Patterning Workflow
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l
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Photolithography
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Patterned BCB Layer

Click to download full resolution via product page

Caption: Workflow for patterning non-photosensitive Cyclotene (Dry-Etch BCB).

¢ Plasma Etching Protocol:

o Place the masked substrate in a reactive ion etching (RIE) chamber.

o Because the BCB polymer contains silicon, a fluorine-based chemistry is required for
clean etching.[3][8]
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o Use a gas mixture such as O2/CFa (e.g., 80:20 ratio), O2/SFe, or O2/CHFs.[7][8][10] These
mixtures can achieve etch rates greater than 1 pum/minute.[3][8]

o After etching is complete, remove the remaining mask material using an appropriate
stripper or oxygen plasma for photoresist masks.[3]

B. Photosensitive (e.g., Cyclotene 4000 Series)

Photo-BCB resins are negative-acting, meaning the regions exposed to UV light become cross-
linked and remain after development.[7][8]

Photo-BCB Patterning Workflow

Soft-Baked

Photo-BCB Layer

Expose to UV
(i-line, broadband)

l

Develop
(Solvent Puddle)

l

Rinse & Spin Dry

Final Cure
(Hard Cure)

Patterned BCB Layer
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Click to download full resolution via product page
Caption: Workflow for patterning photosensitive Cyclotene (Photo-BCB).
» Photolithography Protocol:

o Exposure: After spin coating and soft-baking, expose the film to UV light (i-line or
broadband) through a photomask. The required dose depends on film thickness (a typical
dose is ~25 mJ/cm? per micron of film thickness).[7][8]

o Development: Develop the pattern by puddling a developer solvent (e.g., DS2100) on the
wafer surface for a specified time (e.g., 45-60 seconds), followed by a solvent rinse and
spin dry.[8][9]

o Curing: Perform a final hard cure (e.g., 250°C for 60 minutes) to fully cross-link the
polymer and achieve final properties.[9]

Protocol 5: Metallization

After via formation, metal layers are deposited to create the conductive traces and fill the vias,
connecting different levels of the interconnect structure.

o Adhesion/Barrier Layer: For metals like copper and gold, an adhesion/barrier layer is crucial.
Sputter a thin layer (e.g., 50-100 nm) of titanium (Ti) or chromium (Cr) to promote adhesion
to the Cyclotene surface.[2]

o Conductor Deposition: Deposit the primary conductor (e.g., copper, aluminum, or gold) using
techniques like sputtering (PVD), chemical vapor deposition (CVD), or electroplating.[11]

o Patterning: Pattern the metal layer using photolithography and either wet or dry etching. For
copper, a "damascene" process, where trenches are first etched into the dielectric and then
filled with metal, is typically used, followed by chemical-mechanical polishing (CMP) to
remove excess metal.[12]

Protocol 6: Multilayer Stack Fabrication

Building a multilayer interconnect involves repeating the core processes of dielectric
deposition, patterning, and metallization.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b1209433?utm_src=pdf-body-img
https://www.benchchem.com/product/b1209433?utm_src=pdf-body
https://wiki.nanofab.ucsb.edu/w/images/a/ad/BCB-cyclotene-4000-revA.pdf
https://pubsapp.acs.org/subscribe/archive/ci/31/i12/html/12so.html
https://pubsapp.acs.org/subscribe/archive/ci/31/i12/html/12so.html
https://imapsource.scholasticahq.com/api/v1/articles/67379-patterned-permanent-bonding-of-benzocyclobutene-based-dielectric-materials-for-advanced-wafer-level-packaging.pdf
https://imapsource.scholasticahq.com/api/v1/articles/67379-patterned-permanent-bonding-of-benzocyclobutene-based-dielectric-materials-for-advanced-wafer-level-packaging.pdf
https://www.benchchem.com/product/b1209433?utm_src=pdf-body
https://pubs.aip.org/avs/jvb/article/22/5/2439/470015/Integration-of-benzocyclobutene-polymers-and
https://www.scribd.com/document/58617094/Multilevel-Metallization
https://www.techsimplifiedtv.in/2024/03/metallization-cu-interconnect-low-k.html?m=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Multilayer Interconnect Fabrication
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Caption: Iterative process for building a multilayer interconnect stack.
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o Fabricate the first metal layer (M1) on the prepared substrate.

» Deposit the first Cyclotene dielectric layer (D1). Perform a soft cure to maintain adhesion for
subsequent layers.

» Pattern vias in D1 to expose the underlying M1 contact points.

o Deposit and pattern the second metal layer (M2), filling the vias to connect with M1.

o Repeat steps 2-4 for all subsequent dielectric and metal layers.

 After the final metal layer is patterned, perform a final hard cure on the entire stack to ensure
maximum polymerization and stability of all dielectric layers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Fabricating
Multilayer Interconnects with Cyclotene™ Dielectrics]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1209433#fabricating-multilayer-
interconnects-with-cyclotene-dielectrics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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